3-(2-Ethylphenyl)cyclohexanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

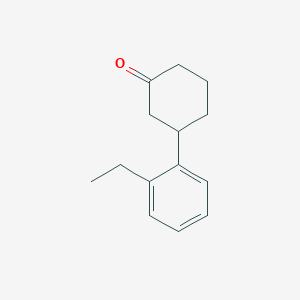

3-(2-Ethylphenyl)cyclohexanone: is an organic compound with the molecular formula C14H18O It is a cyclohexanone derivative where the cyclohexane ring is substituted with a 2-ethylphenyl group at the third position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethylphenyl)cyclohexanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, cyclohexanone is reacted with 2-ethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the Grignard reaction, where 2-ethylphenylmagnesium bromide is reacted with cyclohexanone. This reaction is carried out in anhydrous ether or tetrahydrofuran as the solvent, and the reaction mixture is typically refluxed to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation or Grignard reactions. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. Industrial processes often incorporate continuous flow reactors and advanced purification techniques to optimize yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: : 3-(2-Ethylphenyl)cyclohexanone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: : This compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: : The aromatic ring in this compound can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Nitric acid and sulfuric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of nitro or bromo derivatives.

Wissenschaftliche Forschungsanwendungen

3-(2-Ethylphenyl)cyclohexanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(2-Ethylphenyl)cyclohexanone depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclohexanone: A simpler ketone with a six-membered ring, lacking the 2-ethylphenyl group.

2-Phenylcyclohexanone: Similar structure but with a phenyl group instead of an ethylphenyl group.

3-(2-Methylphenyl)cyclohexanone: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: : 3-(2-Ethylphenyl)cyclohexanone is unique due to the presence of the 2-ethylphenyl group, which imparts distinct chemical and physical properties

Biologische Aktivität

3-(2-Ethylphenyl)cyclohexanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its cyclohexanone core substituted with a 2-ethylphenyl group. The molecular formula is C13H16O, and its structure can be represented as follows:

Synthesis Methods

Various synthetic routes have been explored for the preparation of this compound. Common methods include:

- Aldol Condensation : Utilizing cyclohexanone and 2-ethylbenzaldehyde in the presence of a base.

- Friedel-Crafts Acylation : Acylating 2-ethylphenol with cyclohexanoyl chloride in the presence of a Lewis acid catalyst.

Pharmacological Studies

Research indicates that this compound exhibits notable biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains, making it a candidate for further development in antimicrobial therapies.

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

- Analgesic Properties : The compound has been evaluated for pain-relieving effects in animal models, indicating potential use in pain management.

The mechanisms through which this compound exerts its biological effects are still under investigation. Proposed mechanisms include:

- Enzyme Inhibition : The compound may interact with specific enzymes, altering their activity and leading to therapeutic effects.

- Receptor Modulation : It might influence receptor pathways involved in inflammation and pain perception.

Case Studies

-

Antimicrobial Activity Study :

- A study tested the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL.

-

Anti-inflammatory Research :

- In a murine model of arthritis, administration of the compound resulted in reduced swelling and joint damage compared to control groups, suggesting its potential as an anti-inflammatory agent.

Data Summary

| Biological Activity | Method of Evaluation | Result |

|---|---|---|

| Antimicrobial | Agar diffusion method | Effective against S. aureus and E. coli |

| Anti-inflammatory | Murine arthritis model | Reduced joint swelling |

| Analgesic | Pain response assay | Significant pain relief observed |

Eigenschaften

IUPAC Name |

3-(2-ethylphenyl)cyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O/c1-2-11-6-3-4-9-14(11)12-7-5-8-13(15)10-12/h3-4,6,9,12H,2,5,7-8,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCHXJADCTYERM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C2CCCC(=O)C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642372 |

Source

|

| Record name | 3-(2-Ethylphenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898785-38-1 |

Source

|

| Record name | 3-(2-Ethylphenyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.